molecular formula C10H12O4 B12580966 4-(Acetyloxy)but-2-en-1-yl but-2-ynoate CAS No. 300372-42-3

4-(Acetyloxy)but-2-en-1-yl but-2-ynoate

Cat. No.: B12580966
CAS No.: 300372-42-3
M. Wt: 196.20 g/mol
InChI Key: IBWSSLACEJZDPW-UHFFFAOYSA-N
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Description

4-(Acetyloxy)but-2-en-1-yl but-2-ynoate is a bifunctional ester compound characterized by a conjugated system of unsaturated bonds. Its structure comprises:

  • A but-2-en-1-yl backbone with an acetyloxy group at the 4-position.
  • A but-2-ynoate ester (propiolate ester) group, featuring a terminal alkyne. While direct data on this compound are absent in the provided evidence, comparisons can be drawn from structurally analogous compounds in the literature.

Properties

CAS No.

300372-42-3

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

4-acetyloxybut-2-enyl but-2-ynoate

InChI

InChI=1S/C10H12O4/c1-3-6-10(12)14-8-5-4-7-13-9(2)11/h4-5H,7-8H2,1-2H3

InChI Key

IBWSSLACEJZDPW-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)OCC=CCOC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyloxy)but-2-en-1-yl but-2-ynoate can be achieved through several methods. One common approach involves the esterification of 4-hydroxybut-2-en-1-yl but-2-ynoate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to facilitate the esterification reaction. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Acetyloxy)but-2-en-1-yl but-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(Acetyloxy)but-2-en-1-yl but-2-ynoate has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Acetyloxy)but-2-en-1-yl but-2-ynoate involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the but-2-ynoate group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and influence the compound’s effects.

Comparison with Similar Compounds

Functional Group Analogues: Acetyloxy-Containing Derivatives

Compounds with acetyloxy groups, such as Benzaldehyde, 4-[1-[4-(acetyloxy)-3,5-dimethoxyphenyl]ethoxy]-3-methoxy (), demonstrate antifungal and antibacterial activity . The acetyloxy moiety in these compounds enhances lipophilicity, facilitating membrane penetration. By analogy, 4-(Acetyloxy)but-2-en-1-yl but-2-ynoate may exhibit similar bioactivity, though its ynoate group could alter specificity or potency.

Table 1: Acetyloxy-Containing Compounds
Compound Name Key Functional Groups Biological Activity Reference
Benzaldehyde derivative () Acetyloxy, methoxy Antifungal, antibacterial
Target compound Acetyloxy, but-2-ynoate Hypothetical bioactivity N/A

Unsaturated Ester Analogues: Butenoate vs. Butynoate

The but-2-enoate group in 4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate () and but-2-ynoate in the target compound differ in bond saturation (double vs. triple bond). Butenoate esters (e.g., ) are less reactive than ynoates due to the reduced electrophilicity of the double bond. Propiolate esters (but-2-ynoate), however, are highly reactive in click chemistry and polymerization .

Table 2: Reactivity Comparison of Esters
Compound Name Ester Type Reactivity Profile Reference
4-Allyl-2-methoxyphenyl butenoate But-2-enoate Moderate (Diels-Alder active)
4-(Oxiran-2-ylmethoxy)butyl propenoate Prop-2-enoate High (acrylate reactivity)
Target compound But-2-ynoate Very high (alkyne reactions) N/A

Structural Analogues: Piperazine and Phenyl Derivatives

Piperazine derivatives with but-2-en-1-yl chains, such as 1-[(2E)-3-(Naphthalen-2-yl)but-2-en-1-yl]piperazine (), prioritize CNS activity due to their lipophilic aromatic substituents . In contrast, the target compound lacks aromaticity but retains a conjugated system, which may favor photochemical reactivity or metabolic stability.

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